(Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide is an organic compound characterized by the presence of a cyano group, a nitrophenyl group, and a prop-2-enylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide typically involves the reaction of 2-nitrobenzaldehyde with prop-2-enylamine and cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation can be employed under mild conditions.
Substitution: Nucleophiles like amines or thiols can react with the cyano group in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzyl alcohol: Shares the nitrophenyl group but differs in the functional groups attached to the benzene ring.
2-nitrobenzaldehyde: Similar nitrophenyl group but contains an aldehyde functional group.
2-nitrophenylacetonitrile: Contains a nitrophenyl group and a cyano group but lacks the prop-2-enylprop-2-enamide moiety.
Uniqueness
(Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-nitrophenyl)-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-7-15-13(17)11(9-14)8-10-5-3-4-6-12(10)16(18)19/h2-6,8H,1,7H2,(H,15,17)/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXTMSTUXVEOG-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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